3-(Aminomethyl)-4-bromobenzonitrile hydrochloride
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Overview
Description
3-(Aminomethyl)-4-bromobenzonitrile hydrochloride is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an aminomethyl group, a bromine atom, and a benzonitrile moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the subsequent aminomethylation is achieved using formaldehyde and ammonium chloride under acidic conditions .
Industrial Production Methods
In industrial settings, the production of 3-(Aminomethyl)-4-bromobenzonitrile hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-4-bromobenzonitrile hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The aminomethyl group can be oxidized to form corresponding imines or reduced to yield primary amines.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include substituted benzonitriles, imines, and biaryl compounds, which are valuable intermediates in pharmaceutical and material science research.
Scientific Research Applications
3-(Aminomethyl)-4-bromobenzonitrile hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: Used in the development of bioactive compounds and as a probe in biochemical assays.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism by which 3-(Aminomethyl)-4-bromobenzonitrile hydrochloride exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The aminomethyl group can form hydrogen bonds and participate in nucleophilic substitution reactions, while the bromine atom can undergo oxidative addition and reductive elimination in catalytic cycles .
Comparison with Similar Compounds
Similar Compounds
- 3-(Aminomethyl)benzeneboronic acid hydrochloride
- 3-(Aminomethyl)phenylboronic acid hydrochloride
- Aminomethyl propanol
Uniqueness
3-(Aminomethyl)-4-bromobenzonitrile hydrochloride is unique due to the presence of both the bromine atom and the aminomethyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in the synthesis of complex molecules, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C8H8BrClN2 |
---|---|
Molecular Weight |
247.52 g/mol |
IUPAC Name |
3-(aminomethyl)-4-bromobenzonitrile;hydrochloride |
InChI |
InChI=1S/C8H7BrN2.ClH/c9-8-2-1-6(4-10)3-7(8)5-11;/h1-3H,5,11H2;1H |
InChI Key |
OUJHORLFLNVNBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)CN)Br.Cl |
Origin of Product |
United States |
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